molecular formula C11H13N3O3 B11717248 (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate

(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate

Cat. No.: B11717248
M. Wt: 235.24 g/mol
InChI Key: BMGMYDWGAVMMDD-UHFFFAOYSA-N
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Description

(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is an organic compound characterized by its unique structure, which includes an amino group, a carbamoyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the amino and carbamoyl groups. One common method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with an amine to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(1-Amino-2-carbamoylethylidene)amino benzoate
  • (Z)-(1-Amino-2-carbamoylethylidene)amino 4-chlorobenzoate
  • (Z)-(1-Amino-2-carbamoylethylidene)amino 4-nitrobenzoate

Uniqueness

(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate

InChI

InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15)

InChI Key

BMGMYDWGAVMMDD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N

Origin of Product

United States

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